3'-Phosphoadenosine 5'-phosphosulfate

Description

Structure

3D Structure

Properties

CAS No. |

482-67-7 |

|---|---|

Molecular Formula |

C10H15N5O13P2S |

Molecular Weight |

507.27 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl sulfo hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O13P2S/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

GACDQMDRPRGCTN-KQYNXXCUSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O)O)O)N |

Appearance |

Solid powder |

Other CAS No. |

482-67-7 |

physical_description |

Solid |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Adenosine 3' phosphate 5' Phosphosulfate Adenosine-3'-phosphate-5'-Phosphosulfate Phosphoadenosine Phosphosulfate Phosphosulfate, Phosphoadenosine |

Origin of Product |

United States |

Foundational & Exploratory

The Unveiling of "Active Sulfate": A Technical Chronicle of the Discovery of 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the precise mechanism by which the body utilized sulfate in its myriad of biological processes remained an enigma. This changed in the mid-20th century with the landmark discovery of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfonate donor.[1] This in-depth guide explores the core findings that elucidated the role of this critical molecule, detailing the experimental protocols that paved the way for our current understanding and providing a technical resource for researchers, scientists, and drug development professionals. The journey to uncover PAPS was a pivotal moment in biochemistry, revealing a unifying principle for a vast range of biological sulfonation reactions.[1]

The Quest for "Active Sulfate": A Historical Perspective

In the early 1950s, the concept of an "active" form of sulfate was hypothesized as the crucial missing link in understanding how inert inorganic sulfate was incorporated into biological molecules. It was the groundbreaking work of Dr. Fritz Lipmann and his colleagues, notably Dr. Phillips W. Robbins, that led to the isolation and identification of this elusive compound.[1] Their research, culminating in the mid-1950s, unveiled a novel class of chemical compounds: mixed anhydrides between phosphate and sulfate.[2] Two key molecules were identified as "active" sulfates: adenosine-5′-phosphosulfate (APS) and the even more crucial 3′-phosphoadenosine-5′-phosphosulfate (PAPS).[2] PAPS was subsequently established as the common sulfate donor in animals and plants for the sulfurylation of a wide array of molecules.[2]

The Two-Step Activation of Sulfate: The Enzymatic Pathway to PAPS

The groundbreaking work of Lipmann and Robbins revealed that the activation of sulfate is not a single event but a two-step enzymatic process. This pathway ensures the efficient conversion of inorganic sulfate into a high-energy donor molecule, PAPS.

The synthesis of PAPS proceeds as follows:

-

Formation of Adenosine 5'-phosphosulfate (APS): The first step is catalyzed by the enzyme ATP sulfurylase. This enzyme facilitates the reaction between ATP and inorganic sulfate (SO₄²⁻) to produce APS and pyrophosphate (PPi).[2][3]

-

Phosphorylation of APS to PAPS: The second step is catalyzed by APS kinase. This enzyme transfers a phosphate group from another molecule of ATP to the 3' position of the ribose sugar of APS, forming PAPS and ADP.[2][3]

In eukaryotes, from yeast to humans, these two enzymatic activities are housed within a single bifunctional protein known as PAPS synthetase (PAPSS).[3][4] Humans possess two isoforms of this enzyme, PAPSS1 and PAPSS2.[3][4]

Caption: The two-step enzymatic synthesis of PAPS.

Elucidating the "Active Sulfate": Key Experimental Methodologies

The identification and characterization of PAPS were reliant on a series of meticulous experiments. The following protocols are based on the foundational work of Lipmann and Robbins, adapted to illustrate the core principles of their discoveries.

Assay for ATP Sulfurylase Activity

This assay measures the formation of APS from ATP and sulfate. Early methods often relied on the reversibility of the reaction, measuring the formation of ATP from APS and pyrophosphate.

-

Principle: The reverse reaction, the formation of ATP from APS and PPi, is coupled to a hexokinase/glucose-6-phosphate dehydrogenase system. The production of ATP leads to the phosphorylation of glucose, and the subsequent oxidation of glucose-6-phosphate is coupled to the reduction of NADP⁺ to NADPH, which can be measured spectrophotometrically at 340 nm.

-

Reaction Mixture:

-

Tris buffer

-

MgCl₂

-

APS

-

PPi

-

Glucose

-

NADP⁺

-

Hexokinase

-

Glucose-6-phosphate dehydrogenase

-

Enzyme preparation (e.g., liver fraction)

-

-

Procedure:

-

The reaction components, excluding the enzyme preparation, are pre-incubated at a controlled temperature (e.g., 37°C).

-

The reaction is initiated by the addition of the enzyme preparation.

-

The increase in absorbance at 340 nm is monitored over time. The rate of NADPH formation is directly proportional to the ATP sulfurylase activity.[2]

-

Assay for APS Kinase Activity

This assay quantifies the conversion of APS to PAPS through the transfer of a phosphate group from ATP. The use of radioisotopes was crucial in these early experiments.

-

Principle: Radiolabeled ATP, specifically [γ-³²P]ATP, is used as the phosphate donor. The transfer of the ³²P-labeled phosphate group to APS results in the formation of [³²P]PAPS. The product is then separated from the unreacted [γ-³²P]ATP and quantified.

-

Reaction Mixture:

-

Tris buffer

-

MgCl₂

-

APS

-

[γ-³²P]ATP

-

Enzyme preparation

-

-

Procedure:

-

The reaction is initiated by the addition of [γ-³²P]ATP to the mixture containing the other components.

-

The reaction is incubated for a defined period at an optimal temperature.

-

The reaction is terminated, often by heat or the addition of acid.

-

The reaction mixture is spotted onto chromatography paper or a thin-layer chromatography (TLC) plate.

-

The components are separated using an appropriate solvent system.

-

The radioactive spots corresponding to [³²P]PAPS are visualized and quantified using autoradiography or a phosphorimager.[2]

-

Demonstration of Sulfonate Transfer from PAPS

To confirm PAPS as the "active sulfate," it was essential to demonstrate its ability to donate a sulfonate group to an acceptor molecule.

-

Principle: A suitable acceptor molecule, such as a phenol, is incubated with PAPS and an enzyme preparation containing a sulfotransferase. The formation of the sulfated product is then measured.

-

Reaction Mixture:

-

Buffer (e.g., Tris buffer)

-

PAPS

-

Acceptor substrate (e.g., p-nitrophenol)

-

Enzyme preparation (containing sulfotransferase activity)

-

-

Procedure:

-

The reaction is initiated by adding the enzyme preparation.

-

After incubation, the reaction is stopped.

-

The sulfated product is separated from the unreacted substrate using techniques like extraction or chromatography.

-

The amount of sulfated product is quantified. For a chromogenic substrate like p-nitrophenol, the formation of the sulfated product can often be measured spectrophotometrically.[1]

-

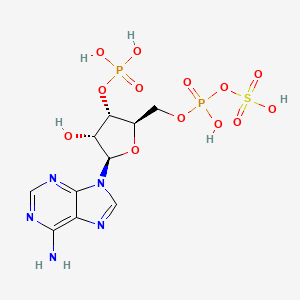

Caption: The molecular structure of PAPS.

The Significance of the Discovery of PAPS

The discovery of PAPS was a watershed moment in biochemistry, providing a unifying framework for understanding a vast array of previously disconnected biological sulfonation reactions. [1]Today, we know that PAPS-dependent sulfation is crucial for a multitude of physiological processes, including:

-

Detoxification: Sulfation is a major pathway for the detoxification of xenobiotics, drugs, and endogenous waste products, increasing their water solubility and facilitating their excretion. [5][6]* Hormone Regulation: The sulfation of steroid hormones and neurotransmitters modulates their biological activity and clearance. [6]* Structural Integrity of Macromolecules: The sulfation of glycosaminoglycans (GAGs), such as chondroitin sulfate and heparan sulfate, is essential for the structure and function of the extracellular matrix and for cell-cell signaling. [6]

Conclusion: A Legacy of Discovery

The elucidation of the structure and function of PAPS stands as a testament to the power of hypothesis-driven research and meticulous experimentation. The work of Fritz Lipmann, Phillips W. Robbins, and their contemporaries laid the foundation for our current understanding of sulfation biochemistry. This knowledge continues to be of paramount importance in fields ranging from basic research to drug development, where the modulation of sulfotransferase activity is a key area of investigation for the treatment of various diseases. The discovery of PAPS not only solved a long-standing biochemical puzzle but also opened up new avenues of research that remain active and fruitful to this day.

References

- Lipmann, F. (1958). Biological Sulfate Activation and Transfer. Science, 128(3324), 575-580.

- Robbins, P. W., & Lipmann, F. (1957). Isolation and Identification of Active Sulfate. Journal of Biological Chemistry, 229(2), 837-851.

- Robbins, P. W., & Lipmann, F. (1958). Separation of the two enzymatic phases in active sulfate synthesis. Journal of Biological Chemistry, 233(3), 686-690.

- Venkatachalam, K. V. (2003). Human 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase: biochemistry, molecular biology and genetic deficiency. IUBMB life, 55(1), 1-11.

-

NobelPrize.org. Fritz Lipmann – Biographical. [Link]

-

Wikipedia. 3'-Phosphoadenosine-5'-phosphosulfate. [Link]

-

Taylor & Francis Online. 3′-Phosphoadenosine-5′-phosphosulfate – Knowledge and References. [Link]

- Mueller, J. W., & Parekkatt, V. (2012). This compound (PAPS) synthases, naturally fragile enzymes specifically stabilized by nucleotide binding. Journal of Biological Chemistry, 287(21), 17536-17545.

Sources

- 1. This compound | C10H15N5O13P2S | CID 10214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3'-Phosphoadenosine-5'-phosphosulfate - Wikipedia [en.wikipedia.org]

- 3. 3′-Phosphoadenosine-5′-phosphosulfate Reductase in Complex with Thioredoxin: A Structural Snapshot in the Catalytic Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nobelprize.org [nobelprize.org]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. Crystal structure of phosphoadenylyl sulphate (PAPS) reductase: a new family of adenine nucleotide alpha hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS) in Post-Translational Modification: A Technical Guide for Researchers

This guide provides an in-depth exploration of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfonate donor, and its critical role in the post-translational modification of proteins and other biomolecules. Designed for researchers, scientists, and drug development professionals, this document delves into the core biochemical principles of PAPS synthesis and utilization, the functional consequences of sulfation, and the methodologies employed to investigate these processes.

The Foundation: Understanding PAPS and the Chemistry of Sulfation

Sulfation is a crucial post-translational modification that involves the addition of a sulfonate group (SO₃⁻) to a substrate, a reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs).[1][2] This modification significantly alters the physicochemical properties of the target molecule by introducing a strong negative charge, thereby influencing its structure, stability, and interactions with other molecules.[3] The sole donor of this sulfonate group in all biological systems is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[2][4] The availability of PAPS is often the rate-limiting step in sulfation, underscoring its central role in a myriad of physiological processes.[5]

The Biosynthesis of PAPS: A Two-Step Enzymatic Cascade

The synthesis of PAPS from inorganic sulfate (SO₄²⁻) and two molecules of ATP is a two-step enzymatic process primarily occurring in the cytosol.[6][7] In metazoans, this process is catalyzed by a bifunctional enzyme called PAPS synthase (PAPSS).[8][9] There are two main isoforms in humans, PAPSS1 and PAPSS2, which exhibit distinct tissue expression patterns and stabilities.[5][10][11]

The two reactions are:

-

Adenosine 5'-phosphosulfate (APS) Formation: The ATP sulfurylase domain of PAPSS catalyzes the reaction between ATP and inorganic sulfate to form APS and pyrophosphate (PPi).[4][6] This reaction is energetically unfavorable but is driven forward by the immediate hydrolysis of PPi by ubiquitous pyrophosphatases.[8]

-

PAPS Formation: The APS kinase domain of PAPSS then phosphorylates APS at the 3' position using another molecule of ATP to yield PAPS and ADP.[4][6]

The Scope of Sulfation: Diverse Targets and Profound Functional Consequences

Once synthesized, PAPS is utilized by sulfotransferases in the Golgi apparatus and the cytosol to modify a vast array of substrates.[7][8] This section will explore the major classes of sulfated biomolecules and the functional implications of this modification.

Protein Sulfation: A Key Regulator of Extracellular Interactions

Protein sulfation predominantly occurs on tyrosine residues within the trans-Golgi network and is catalyzed by tyrosylprotein sulfotransferases (TPSTs).[12][13] This modification is critical for a multitude of extracellular and cell-surface protein functions.[13][14]

-

Tyrosine Sulfation: The addition of a sulfate group to the hydroxyl group of a tyrosine residue can dramatically enhance protein-protein interactions.[12][13][15] This is crucial for processes such as:

-

Leukocyte Adhesion and Inflammation: Sulfation of P-selectin glycoprotein ligand-1 (PSGL-1) is essential for its binding to selectins on endothelial cells, a key step in leukocyte rolling and recruitment to sites of inflammation.[14]

-

Viral Entry: The entry of certain viruses, including HIV, is dependent on the sulfation of tyrosine residues on cell surface co-receptors like CCR5.[1][16]

-

Blood Coagulation: The proper function of several coagulation factors relies on tyrosine sulfation for their interactions.

-

Hormone Activity: The biological activity of several peptide hormones is modulated by tyrosine sulfation.[1]

-

Glycosaminoglycan (GAG) Sulfation: Architect of the Extracellular Matrix

Proteoglycans, which consist of a core protein covalently attached to one or more glycosaminoglycan (GAG) chains, are major components of the extracellular matrix (ECM).[17][18] The sulfation patterns of GAGs, such as heparan sulfate, chondroitin sulfate, and keratan sulfate, are critical for their functions.[19][20]

-

Heparan Sulfate and Chondroitin Sulfate: The biosynthesis of these GAGs involves a series of sulfotransferases that utilize PAPS to add sulfate groups at specific positions on the polysaccharide chains.[20] This sulfation pattern creates specific binding sites for a wide range of signaling molecules, including:

-

Growth factors (e.g., FGF, HGF)

-

Chemokines

-

Enzymes and enzyme inhibitors

-

The specific sulfation patterns of GAGs regulate cell adhesion, migration, proliferation, and differentiation.[1][18]

Sulfation in Xenobiotic and Steroid Metabolism

Cytosolic sulfotransferases play a vital role in the detoxification of xenobiotics (drugs, environmental toxins) and the metabolism of endogenous compounds like steroids and neurotransmitters.[16] Sulfation generally increases the water solubility of these compounds, facilitating their excretion.[21]

| Substrate Class | Examples | Biological Significance |

| Xenobiotics | Acetaminophen, Minoxidil | Detoxification and excretion |

| Steroid Hormones | DHEA, Estrogens | Regulation of hormone activity and bioavailability |

| Neurotransmitters | Dopamine, Norepinephrine | Modulation of neurotransmitter levels |

Methodologies for Studying PAPS-Dependent Sulfation

A variety of techniques are available to investigate the role of PAPS and sulfation in biological systems. The choice of method depends on the specific research question.

Detection and Analysis of Sulfated Proteins

3.1.1. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for identifying and quantifying protein sulfation.[1] It can pinpoint the exact site of sulfation by detecting the mass shift caused by the addition of a sulfate group.[1] However, the lability of the sulfate group can present challenges, often requiring specialized MS techniques.[22][23]

3.1.2. Antibody-Based Assays

Western blotting and ELISA using antibodies that specifically recognize sulfated residues can be employed to detect sulfated proteins.[1][24] While highly specific, the availability of antibodies for all sulfated proteins is limited.[22]

3.1.3. Radioisotope Labeling

Metabolic labeling with [³⁵S]sulfate followed by autoradiography is a classic method to detect sulfated proteins.[1][22] This technique provides a direct measure of sulfation but lacks site-specificity.

Experimental Protocols

3.2.1. In Vitro Sulfotransferase Assay

This assay measures the activity of a specific sulfotransferase in transferring a sulfate group from PAPS to a substrate.

Materials:

-

Recombinant sulfotransferase

-

PAPS (³⁵S-labeled or unlabeled)

-

Substrate peptide or protein

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Scintillation cocktail (for radiolabeled assay)

-

Phosphocellulose paper or other means of separating product from substrate

Procedure:

-

Prepare a reaction mixture containing the assay buffer, substrate, and PAPS.

-

Initiate the reaction by adding the sulfotransferase.

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Stop the reaction (e.g., by adding a high concentration of salt or acid).

-

Separate the sulfated product from the unreacted substrate.

-

Quantify the amount of sulfated product. For radiolabeled assays, this can be done by scintillation counting. For non-radiolabeled assays, HPLC or mass spectrometry can be used.

3.2.2. Detection of Tyrosine Sulfation by Barium Hydroxide Hydrolysis and Thin-Layer Electrophoresis (TLE)

This method provides definitive evidence for tyrosine sulfation.[22][25]

Materials:

-

Radiolabeled protein of interest

-

Barium hydroxide

-

Thin-layer electrophoresis apparatus

-

Tyrosine-O-sulfate standard

Procedure:

-

Hydrolyze the radiolabeled protein with barium hydroxide to release individual amino acids.

-

Neutralize the hydrolysis reaction.

-

Spot the hydrolysate, along with a non-radiolabeled tyrosine-O-sulfate standard, onto a TLE plate.

-

Perform electrophoresis to separate the amino acids.

-

Visualize the standard (e.g., with ninhydrin).

-

Detect the radiolabeled amino acids by autoradiography.

-

Co-localization of the radioactive spot with the tyrosine-O-sulfate standard confirms the presence of sulfated tyrosine in the protein.[22]

PAPS and Sulfation in Disease and Drug Development

Given the widespread roles of sulfation, it is not surprising that defects in PAPS synthesis or sulfotransferase activity are associated with various diseases, including skeletal disorders and cancer.[11] The enzymes of the sulfation pathway are also emerging as potential therapeutic targets.[1] For instance, inhibitors of specific sulfotransferases are being investigated for their potential to block viral entry or modulate inflammatory responses.[1]

Conclusion

PAPS is a central metabolite that fuels a diverse range of post-translational modifications with profound impacts on cellular function. A thorough understanding of the biosynthesis of PAPS and the roles of sulfation is essential for advancing our knowledge in numerous areas of biology and medicine. The methodologies outlined in this guide provide a framework for researchers to investigate the intricate world of sulfation and its implications for health and disease.

References

-

Wikipedia. (2023). Tyrosine sulfation. Retrieved from [Link]

-

Al-Jassabi, S., & Woods, A. S. (2018). Sulfation, the Up-and-Coming Post-Translational Modification: Its Role and Mechanism in Protein–Protein Interaction. International Journal of Molecular Sciences, 19(11), 3374. [Link]

-

Stone, M. J., Chuang, S., Hou, X., Shoham, M., & Zhu, J. Z. (2009). Tyrosine sulfation: an increasingly recognised post-translational modification of secreted proteins. New biotechnology, 25(5), 299–317. [Link]

-

Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). Essentials of Glycobiology. 2nd edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. Chapter 16, Proteoglycans and Sulfated Glycosaminoglycans. [Link]

-

Lin, C. L., & Chang, W. C. (2013). Tyrosine Sulfation as a Protein Post-Translational Modification. Molecules, 18(12), 15143–15159. [Link]

-

Aspen Biosciences. (2024). What are the types of protein sulfation and their implications in protein-protein interactions?. Retrieved from [Link]

-

Brylski, O., & Schelbert, B. (2018). Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes. The FEBS Journal, 285(14), 2576–2590. [Link]

-

Wikipedia. (2023). 3'-Phosphoadenosine-5'-phosphosulfate. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of the PAPS synthesis. Retrieved from [Link]

-

Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2022). Essentials of Glycobiology. 4th edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. Chapter 17, Proteoglycans and Sulfated Glycosaminoglycans. [Link]

-

ResearchGate. (n.d.). Enzymes in PAPS synthesis and regeneration system. a PAPS is.... Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthesis of PAPS. Retrieved from [Link]

-

Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). Essentials of Glycobiology. 2nd edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. Chapter 16, Proteoglycans and Sulfated Glycosaminoglycans. [Link]

-

Fraldi, A., & Ballabio, A. (2010). Sulfatase activities towards the regulation of cell metabolism and signaling in mammals. Cellular and Molecular Life Sciences, 67(10), 1567–1580. [Link]

-

Merck Millipore. (n.d.). Glycosaminoglycans and Proteoglycans. Retrieved from [Link]

-

Kanan, Y., & Al Ubaidi, M. R. (2015). Detection of tyrosine sulfation on proteins. Current protocols in protein science, 80, 14.7.1–14.7.20. [Link]

-

Reactome. (n.d.). Transport and metabolism of PAPS. Retrieved from [Link]

-

Lin, W. H., Lee, Y. C., & Su, J. Y. (1992). Post-translational modification of protein by tyrosine sulfation: active sulfate PAPS is the essential substrate for this modification. Nucleic acids symposium series (2004), (27), 183–184. [Link]

-

Hoffhines, A. J., Damoc, E., Bridges, K. G., Leary, J. A., & Moore, K. L. (2006). Detection and purification of tyrosine-sulfated proteins using a novel anti-sulfotyrosine monoclonal antibody. The Journal of biological chemistry, 281(49), 37877–37887. [Link]

-

Johns Hopkins University. (n.d.). Detection of tyrosine sulfation on proteins. Retrieved from [Link]

-

ResearchGate. (n.d.). Protein Sulfation. Retrieved from [Link]

-

Hoffhines, A. J., & Moore, K. L. (2008). Determination of the sites of tyrosine O-sulfation in peptides and proteins. Nature protocols, 3(4), 643–650. [Link]

-

Mueller, J. W., & Leyh, T. S. (2022). Editorial: Sulfation Pathways—There and Back Again. Frontiers in Molecular Biosciences, 9, 896342. [Link]

-

ResearchGate. (n.d.). Construction of the PAPS regeneration system a Natural PAPS synthesis.... Retrieved from [Link]

-

Chan, K. X., Wirtz, M., & Hell, R. (2019). Secondary sulfur metabolism in cellular signalling and oxidative stress responses. Journal of experimental botany, 70(16), 4175–4184. [Link]

-

Klüppel, M., Prante, C., & Mundlos, S. (2005). Expression profile of Papss2 (3'-phosphoadenosine 5'-phosphosulfate synthase 2) during cartilage formation and skeletal development in the mouse embryo. The journal of histochemistry and cytochemistry : official journal of the Histochemistry Society, 53(4), 435–443. [Link]

-

Huttner, W. B. (1988). Tyrosine sulfation and the secretory pathway. Annual review of physiology, 50, 363–376. [Link]

-

Schelbert, B., Bey, S., & Mueller, J. W. (2013). 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding. The Journal of biological chemistry, 288(21), 15019–15030. [Link]

-

Kehoe, J. W., & Bertozzi, C. R. (2000). Tyrosine sulfation: a modulator of extracellular protein-protein interactions. Chemistry & biology, 7(3), R57–R61. [Link]

-

Mueller, J. W. (2024). Sulfation pathways in times of change. Essays in biochemistry, 68(1), 1–4. [Link]

-

Portland Press. (2024). Sulfation pathways in times of change. Retrieved from [Link]

-

Mayo Clinic. (1999). Human 3′-phosphoadenosine 5′-phosphosulfate synthetase (PAPS-S) pharmaco-genetics: Gene cloning and chromosomal localization. Retrieved from [Link]

Sources

- 1. Protein Sulfation Analysis - Creative Proteomics [creative-proteomics.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 3'-Phosphoadenosine-5'-phosphosulfate - Wikipedia [en.wikipedia.org]

- 5. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reactome | Transport and metabolism of PAPS [reactome.org]

- 8. Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Expression profile of Papss2 (this compound synthase 2) during cartilage formation and skeletal development in the mouse embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tyrosine sulfation - Wikipedia [en.wikipedia.org]

- 13. Sulfation, the Up-and-Coming Post-Translational Modification: Its Role and Mechanism in Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tyrosine sulfation: an increasingly recognised post-translational modification of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tyrosine sulfation: a modulator of extracellular protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Proteoglycans and Sulfated Glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Proteoglycans and Sulfated Glycosaminoglycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Proteoglycans and Sulfated Glycosaminoglycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Sulfation pathways in times of change - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Detection of tyrosine sulfation on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Determination of the sites of tyrosine O-sulfation in peptides and proteins | Springer Nature Experiments [experiments.springernature.com]

- 24. DETECTION AND PURIFICATION OF TYROSINE-SULFATED PROTEINS USING A NOVEL ANTI-SULFOTYROSINE MONOCLONAL ANTIBODY - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pure.johnshopkins.edu [pure.johnshopkins.edu]

An In-Depth Technical Guide to the Synthesis of 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-phosphoadenosine-5'-phosphosulfate (PAPS) is a pivotal molecule in human metabolism, serving as the universal sulfonate donor for all sulfotransferase reactions.[1] This technical guide provides an in-depth exploration of the synthesis, regulation, and critical importance of PAPS in a wide array of physiological and pathophysiological processes. Through a comprehensive review, this document details the enzymatic machinery responsible for PAPS biosynthesis, its role in the sulfation of endogenous and xenobiotic compounds, and its implications in human health and drug development.[1][2] Quantitative data on enzyme kinetics are summarized, and detailed experimental protocols for the study of PAPS metabolism are provided. Key metabolic and signaling pathways involving PAPS are visually represented to facilitate a deeper understanding of its central role in cellular function.

The Centrality of Sulfation and the Role of PAPS

Sulfation is a fundamental biological process involving the transfer of a sulfonate group (SO₃⁻) from a donor molecule to a substrate.[1] This modification is critical for a vast range of physiological functions, including the detoxification of xenobiotics, the regulation of hormone and neurotransmitter activity, and the maintenance of the structural integrity of macromolecules like proteoglycans.[1] The universal donor for all sulfation reactions is 3'-phosphoadenosine-5'-phosphosulfate, or PAPS.[3] The cellular availability of PAPS is often the rate-limiting factor for sulfation, underscoring its profound importance in maintaining metabolic homeostasis.[1][4]

The synthesis of PAPS is a two-step enzymatic cascade that activates inorganic sulfate, a relatively inert anion, into a high-energy "active sulfate" form, ready for transfer by sulfotransferase (SULT) enzymes.[5][6]

The Enzymatic Machinery: PAPS Synthase (PAPSS)

In humans and other metazoans, the synthesis of PAPS is efficiently catalyzed by a single bifunctional enzyme, PAPS synthase (PAPSS).[5][7] This contrasts with bacteria, fungi, and plants, where the two enzymatic activities reside on separate polypeptide chains.[5] The fusion into a single protein in higher eukaryotes allows for substrate channeling and coordinated regulation.

The PAPSS enzyme possesses two distinct catalytic domains: a C-terminal ATP sulfurylase (ATPS) domain and an N-terminal adenosine 5'-phosphosulfate (APS) kinase (APSK) domain, connected by a flexible linker.[7][8]

Caption: Domain architecture of mammalian PAPS Synthase.

Humans express two major isoforms, PAPSS1 and PAPSS2, which are encoded by different genes and exhibit 77% amino acid identity.[9] They display distinct tissue-specific expression patterns and kinetic properties, suggesting non-redundant physiological roles.[2][9] For instance, PAPSS1 is the major isoform in the brain and skin, while PAPSS2 predominates in the liver, cartilage, and adrenal glands.[9] Genetic deficiencies in these isoforms are linked to distinct human diseases, such as the skeletal disorder spondyloepimetaphyseal dysplasia caused by mutations in PAPSS2.[9][10]

Step 1: ATP Sulfurylase (ATPS) - Activation of Sulfate

The first committed step in the pathway is the reaction between ATP and inorganic sulfate (SO₄²⁻) to produce adenosine 5'-phosphosulfate (APS) and pyrophosphate (PPi).[2]

Reaction: ATP + SO₄²⁻ ⇌ APS + PPi

This reaction is thermodynamically unfavorable.[11][12] The equilibrium strongly favors the reverse reaction (ATP synthesis). The cell drives the reaction forward through two primary mechanisms:

-

PPi Hydrolysis: The product, pyrophosphate, is rapidly hydrolyzed into two molecules of inorganic phosphate (Pi) by ubiquitous and highly active pyrophosphatases. This irreversible reaction effectively removes a product, pulling the equilibrium towards APS formation.[2]

-

Subsequent APS Consumption: The APS produced is immediately used as a substrate by the APS kinase domain, further shifting the equilibrium.

Kinetic Mechanism: Studies of ATP sulfurylase from various sources, including plants and mammals, indicate a sequential, single-displacement mechanism.[11][13] For the forward reaction, evidence suggests an ordered binding of substrates, with MgATP typically binding first, followed by sulfate.[13][14] The reverse reaction also appears to be ordered, with APS binding before PPi.[11][15] Structural and kinetic analyses have identified key active site residues, such as conserved arginine and histidine residues, that stabilize the transition state during the nucleophilic attack of sulfate on the α-phosphate of ATP.[12]

Step 2: APS Kinase (APSK) - Phosphorylation to PAPS

The second reaction involves the phosphorylation of the 3'-hydroxyl group of APS, using a second molecule of ATP as the phosphate donor, to yield the final product, PAPS, and ADP.[2][3]

Reaction: APS + ATP → PAPS + ADP

Kinetic Mechanism: The APSK domain also follows a sequential mechanism. Kinetic and inhibition studies strongly support a steady-state ordered mechanism where APS is the leading substrate, binding to the enzyme before ATP. PAPS is the final product released.[16][17][18]

A key regulatory feature of APS kinase is its potent substrate inhibition by APS .[5][19] This has been reported as uncompetitive inhibition with respect to MgATP, resulting from the formation of a dead-end E-APS-MgADP complex.[5][19] This means that at high, non-physiological concentrations, APS can bind to the enzyme-product complex and lock it in an inactive state, preventing turnover.

Caption: The two-step enzymatic synthesis of PAPS.

Regulation of PAPS Synthesis: A Multi-layered Control System

The cellular level of PAPS is tightly controlled to meet metabolic demands without wasteful expenditure of ATP. Regulation occurs at multiple levels, from substrate supply to complex enzymatic feedback loops.

-

Substrate Availability: The rate of PAPS synthesis is highly dependent on the intracellular concentrations of its substrates. The availability of sulfate, derived from dietary sources or the oxidation of cysteine, can be a limiting factor.[20][4] Likewise, the cellular energy charge, reflected in the [ATP]:[ADP] and [ATP]:[AMP] ratios, directly impacts the kinetics of both enzymatic steps. Both ADP and AMP act as competitive inhibitors with respect to ATP, providing a mechanism for down-regulating PAPS synthesis when cellular energy is low.[21]

-

The Multifaceted Role of APS: The intermediate molecule, adenosine 5'-phosphosulfate (APS), is more than just a metabolic stepping stone; it is a critical regulator of the entire pathway.[5]

-

Product Inhibition: APS is a potent product inhibitor of the ATP sulfurylase domain, competing with both ATP and sulfate.[5]

-

Substrate Inhibition: As mentioned, APS causes uncompetitive substrate inhibition of the APS kinase domain at high concentrations.[5][19]

-

Enzyme Stabilization: Paradoxically, at physiological concentrations (estimated between 0.5-5 µM), APS acts as a highly specific stabilizer of the PAPSS enzyme.[5][8] This is particularly crucial for the inherently less stable PAPSS2 isoform, which is prone to unfolding and aggregation at physiological temperatures. APS binding is thought to lock the enzyme in a more stable conformation, preventing its degradation and ensuring sustained catalytic capacity.[8] This dual role as both inhibitor and stabilizer makes APS a key modulator of PAPSS function, allowing the cell to sense and respond to fluctuations in the sulfation pathway.[5]

-

-

Cellular Localization: PAPS synthesis occurs in the cytosol.[10] However, both PAPSS1 and PAPSS2 have been shown to shuttle between the cytoplasm and the nucleus, containing distinct nuclear localization and export signals.[22] While PAPSS1 is predominantly nuclear and PAPSS2 is mainly cytoplasmic, their ability to traffic between compartments suggests they may have distinct roles in providing PAPS for nuclear and cytoplasmic sulfation events.[22] For sulfation of macromolecules in the Golgi apparatus, synthesized PAPS must be transported from the cytosol into the Golgi lumen by specific PAPS transporters (PAPSTs), which are members of the SLC35 solute carrier family.[23]

Field-Proven Methodologies for Studying PAPS Synthesis

Accurate measurement of PAPS synthesis and the activities of the associated enzymes is crucial for research in toxicology, drug metabolism, and disease pathogenesis.

Quantitative Data: Enzyme Kinetics

The following table summarizes representative kinetic parameters for the human PAPSS isoforms. Note that values can vary depending on the experimental conditions and assay system.

| Parameter | PAPSS1 | PAPSS2b | Substrate | Reference |

| Overall Reaction Kₘ (Sulfate) | ~0.5 mM | ~0.5 mM | Sulfate | [9] |

| Overall Reaction (ATP) | Hyperbolic | Sigmoidal | ATP | [9] |

| 0.5 [v/Vₘₐₓ] (ATP) | 0.25 mM | 1.4 mM | ATP | [9] |

| APSK Kₘ (APS) | 76 nM (Rat) | - | APS | [16][17] |

| APSK Kₘ (ATP) | 24 µM (Rat) | - | ATP | [16][17] |

Table 1: Comparative Kinetic Parameters for Human PAPSS Isoforms. The sigmoidal response of PAPSS2b to ATP suggests cooperative binding, indicating a more complex regulatory mechanism compared to PAPSS1.

Experimental Protocols: Enzyme Activity Assays

The bifunctional nature of PAPSS requires distinct or coupled assays to measure the activity of each domain individually or the overall reaction.

Protocol 1: Coupled Spectrophotometric Assay for ATP Sulfurylase Activity

This continuous assay measures the forward (APS synthesis) reaction by coupling the production of APS to the oxidation of NADH.

-

Principle: The APS formed by ATP sulfurylase is immediately used by excess exogenous APS kinase to produce PAPS and ADP. The ADP is then used by pyruvate kinase to convert phosphoenolpyruvate (PEP) to pyruvate, regenerating ATP. The pyruvate is finally reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm is monitored, which is stoichiometric with the amount of APS produced.[24]

-

Workflow Diagram:

Caption: Workflow for a coupled spectrophotometric ATP sulfurylase assay.

-

Step-by-Step Methodology:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing MgCl₂, KCl, phosphoenolpyruvate (PEP), and NADH.

-

Add the coupling enzymes: lactate dehydrogenase, pyruvate kinase, and an excess of recombinant APS kinase.

-

Add the ATP sulfurylase source (e.g., purified enzyme, cell lysate).

-

Equilibrate the mixture in a spectrophotometer cuvette at 30°C.

-

Initiate the reaction by adding the substrates, ATP and sodium sulfate.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Protocol 2: Direct PAPS Quantification by HPLC

This method provides a direct and unambiguous measurement of [³⁵S]PAPS synthesized from [³⁵S]sulfate, avoiding the complexities of coupled assays.[21]

-

Principle: The enzymatic reaction is performed using radiolabeled [³⁵S]sulfate. The reaction is stopped, and the product, [³⁵S]PAPS, is separated from the unreacted [³⁵S]sulfate and the intermediate [³⁵S]APS using reversed-phase paired-ion high-performance liquid chromatography (HPLC). The eluate is passed through an on-line radiometric detector to quantify the amount of radiolabeled product formed.[21]

-

Step-by-Step Methodology:

-

Prepare a reaction mixture containing buffer, MgATP, and the enzyme source.

-

Initiate the reaction by adding inorganic [³⁵S]sulfate of known specific activity.

-

Incubate at 37°C for a defined period within the linear range of the reaction.

-

Terminate the reaction by adding acid (e.g., perchloric acid) or by heat inactivation.

-

Centrifuge to pellet precipitated protein and filter the supernatant.

-

Inject a known volume of the supernatant onto a C18 HPLC column.

-

Elute with a mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium phosphate) and a gradient of an organic solvent like acetonitrile.

-

Quantify the [³⁵S]PAPS peak using an on-line radiometric detector and calculate the rate of synthesis based on the specific activity of the precursor.

-

| Assay Method | Principle | Pros | Cons |

| Coupled Spectrophotometric | Enzymatic coupling, NADH oxidation | Continuous, real-time, no radioactivity | Prone to interference, requires purified coupling enzymes |

| HPLC-Radiometric | Chromatographic separation of ³⁵S-labeled product | Direct, highly specific, sensitive | Discontinuous, requires radioisotopes and specialized equipment |

| Malachite Green (APSK) | Colorimetric detection of phosphate | Non-radioactive, suitable for HTS | Discontinuous, potential for background phosphate interference |

Table 2: Comparison of Key Assays for PAPS Synthesis Enzymes.

Implications for Drug Development and Human Health

The PAPS synthesis pathway is of paramount importance in pharmacology and toxicology. Sulfation is a major Phase II detoxification pathway for a multitude of drugs and xenobiotics.[25] The capacity of this pathway is directly limited by the cellular supply of PAPS.[20][4]

-

Drug Metabolism: When a drug that is primarily cleared by sulfation is administered at high doses, the demand for PAPS can exceed its synthesis rate, leading to saturation of the pathway.[4] This can cause a shift to alternative metabolic routes (e.g., glucuronidation or oxidation), which may produce reactive or toxic metabolites. Therefore, understanding the kinetics of PAPS synthesis is crucial for predicting non-linear pharmacokinetics and potential drug-induced toxicity.[25]

-

In Vitro Assays: In vitro drug metabolism studies using recombinant sulfotransferases require a source of PAPS. The high cost and relative instability of the PAPS cofactor have driven the development of in situ PAPS generating systems. These systems, often using permeabilized cells or cell-free extracts, combine PAPS synthesis from ATP and sulfate with the sulfotransferase reaction of interest, providing a more cost-effective and physiologically relevant assay platform.[26][27]

-

Genetic Diseases: As noted, mutations in PAPSS2 disrupt the sulfation of proteoglycans in cartilage, leading to severe chondrodysplasias.[9] This highlights the critical, non-redundant role of this isoform in skeletal development and the broader importance of the pathway in maintaining the structural integrity of tissues.

Conclusion

The synthesis of 3'-phosphoadenosine 5'-phosphosulfate is a cornerstone of cellular metabolism, providing the essential substrate for all sulfation reactions. The pathway is catalyzed by the elegant bifunctional enzyme PAPS synthase, which is subject to a sophisticated network of regulation by substrate availability, feedback inhibition, and allosteric modulation by the intermediate APS. For researchers in basic science and drug development, a thorough understanding of this pathway's mechanism, kinetics, and regulation is indispensable for elucidating disease mechanisms, predicting drug metabolism, and designing effective therapeutic strategies.

References

-

Wikipedia. 3'-Phosphoadenosine-5'-phosphosulfate. [Link]

-

Taylor & Francis Online. 3′-Phosphoadenosine-5′-phosphosulfate – Knowledge and References. [Link]

-

PubMed. Kinetic mechanism of the dimeric ATP sulfurylase from plants. [Link]

-

Portland Press. Kinetic mechanism of the dimeric ATP sulfurylase from plants. [Link]

-

PubMed. Sulfation and sulfotransferases 5: the importance of this compound (PAPS) in the regulation of sulfation. [Link]

-

National Institutes of Health (NIH). Kinetic mechanism of adenosine 5'-phosphosulphate kinase from rat chondrosarcoma. [Link]

-

PubMed. Kinetic mechanism of adenosine 5'-phosphosulphate kinase from rat chondrosarcoma. [Link]

-

Portland Press. Kinetic mechanism of adenosine 5'-phosphosulphate kinase from rat chondrosarcoma. [Link]

-

PubMed Central. Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes. [Link]

-

ResearchGate. (PDF) Kinetic Mechanism of the Dimeric ATP Sulfurylase from Plants. [Link]

-

National Institutes of Health (NIH). Structure/function of ATP sulfurylase domain of human 3′-phosphoadenosine 5′-phosphosulfate synthase (hPAPSS). [Link]

-

PubMed Central. Structure and Mechanism of Soybean ATP Sulfurylase and the Committed Step in Plant Sulfur Assimilation. [Link]

-

National Institutes of Health (NIH). Kinetic mechanism of ATP-sulphurylase from rat chondrosarcoma. [Link]

-

ResearchGate. Synthesis and stability of [35S]3-phosphoadenosine 5phosphosulfate... | Download Scientific Diagram. [Link]

-

ResearchGate. Biosynthesis and Transport of PAPS in Plant Cells. [Link]

-

National Institutes of Health (NIH). 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding. [Link]

-

ResearchGate. Human 3′-phosphoadenosine 5′-phosphosulfate (PAPS) Synthase: Biochemistry, Molecular Biology and Genetic Deficiency. [Link]

-

Reactome. Transport and metabolism of PAPS. [Link]

-

PubMed. Adenosine 5'-phosphosulfate (APS) kinase: diagnosing the mechanism of substrate inhibition. [Link]

-

PubMed. Human PAPS synthase isoforms are dynamically regulated enzymes with access to nucleus and cytoplasm. [Link]

-

Portland Press. Kinetic mechanism of ATP-sulphurylase from rat chondrosarcoma. [Link]

-

National Center for Biotechnology Information (NCBI). Assay of this compound (PAPS) transport activity - Glycoscience. [Link]

-

PubMed. Direct measurement and regulation of this compound (PAPS) generation in vitro. [Link]

-

Frontiers. Human Sulfotransferase Assays With PAPS Production in situ. [Link]

-

ResearchGate. Regeneration of PAPS for the Enzymatic Synthesis of Sulfated Oligosaccharides | Request PDF. [Link]

-

National Institutes of Health (NIH). The assay of ATP-sulfurylase. [Link]

-

GeneCards. PAPSS1 Gene - PAPS1 Protein. [Link]

-

Archives of Biochemistry and Biophysics. Kinetic properties of ATP sulfurylase and APS kinase from Thiobacillus denitrificans. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3'-Phosphoadenosine-5'-phosphosulfate - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. Structure/function of ATP sulfurylase domain of human 3′-phosphoadenosine 5′-phosphosulfate synthase (hPAPSS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Reactome | Transport and metabolism of PAPS [reactome.org]

- 11. Kinetic mechanism of the dimeric ATP sulfurylase from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure and Mechanism of Soybean ATP Sulfurylase and the Committed Step in Plant Sulfur Assimilation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic mechanism of ATP-sulphurylase from rat chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. portlandpress.com [portlandpress.com]

- 16. Kinetic mechanism of adenosine 5'-phosphosulphate kinase from rat chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetic mechanism of adenosine 5'-phosphosulphate kinase from rat chondrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Adenosine 5'-phosphosulfate (APS) kinase: diagnosing the mechanism of substrate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sulfation and sulfotransferases 5: the importance of this compound (PAPS) in the regulation of sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Direct measurement and regulation of this compound (PAPS) generation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Human PAPS synthase isoforms are dynamically regulated enzymes with access to nucleus and cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Assay of this compound (PAPS) transport activity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. Frontiers | Human Sulfotransferase Assays With PAPS Production in situ [frontiersin.org]

- 27. researchgate.net [researchgate.net]

The Universal Sulfate Donor: A Technical Guide to the Role of PAPS in Glycosaminoglycan Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 3'-phosphoadenosine 5'-phosphosulfate (PAPS), the universal sulfate donor, and its critical role in the biosynthesis of glycosaminoglycans (GAGs). We will delve into the intricate enzymatic pathways of PAPS synthesis, its transport into the Golgi apparatus, and its ultimate utilization by sulfotransferases to generate the vast structural and functional diversity of GAGs. This document is intended to serve as a technical resource, offering not only a comprehensive understanding of the core biological processes but also practical insights into relevant experimental methodologies.

The Central Role of Sulfation in Glycosaminoglycan Function

Glycosaminoglycans are long, linear polysaccharides composed of repeating disaccharide units.[1] Found on the cell surface and in the extracellular matrix, GAGs, with the exception of hyaluronan, are extensively modified by the addition of sulfate groups. This sulfation is a crucial post-translational modification that dictates the biological activity of GAGs. The specific pattern of sulfation, often referred to as the "sulfation code," creates binding sites for a multitude of proteins, including growth factors, cytokines, and enzymes, thereby modulating critical cellular processes such as cell signaling, adhesion, and growth control.[2]

The degree and position of sulfation on the GAG chain are determined by a family of enzymes called sulfotransferases.[3] These enzymes, located in the Golgi apparatus, catalyze the transfer of a sulfonyl group from a high-energy donor molecule to specific hydroxyl or amino groups on the GAG backbone. This essential sulfate donor is this compound, universally known as PAPS.[4][5]

The Biosynthesis of PAPS: A Two-Step Enzymatic Cascade

PAPS is not directly obtained from dietary sources but is synthesized de novo in the cytosol of all eukaryotic cells.[6] The synthesis of this vital coenzyme is a two-step enzymatic process catalyzed by a bifunctional enzyme in metazoans called PAPS synthase (PAPSS).[4][7][8] In humans, two isoforms of this enzyme, PAPSS1 and PAPSS2, exist, with differing tissue expression patterns. The synthesis of PAPS from inorganic sulfate and ATP proceeds as follows[9][10]:

-

Adenosine 5'-phosphosulfate (APS) Formation: The first step is catalyzed by the ATP sulfurylase domain of PAPSS. This domain facilitates the reaction between ATP and inorganic sulfate (SO₄²⁻) to produce adenosine 5'-phosphosulfate (APS) and pyrophosphate (PPi).[4][7]

-

PAPS Formation: The second step is catalyzed by the APS kinase domain of PAPSS. This domain phosphorylates APS at the 3' position using another molecule of ATP as the phosphate donor, yielding PAPS and ADP.[4][7]

The overall efficiency of PAPS synthesis is critical, as the availability of PAPS can be a rate-limiting factor for sulfation reactions.[11][12]

Caption: The two-step enzymatic synthesis of PAPS.

Transport of PAPS into the Golgi Apparatus: The Gateway to GAG Sulfation

While PAPS is synthesized in the cytosol, the sulfation of GAGs occurs within the lumen of the Golgi apparatus.[6][13] Therefore, PAPS must be transported across the Golgi membrane. This crucial transport step is mediated by specific transporter proteins known as PAPS transporters (PAPSTs).[14][15] In humans, two such transporters, PAPST1 (SLC35B2) and PAPST2 (SLC35B3), have been identified.[14][16]

These transporters function as antiporters, facilitating the import of PAPS from the cytosol into the Golgi lumen in exchange for adenosine 3',5'-bisphosphate (PAP), a byproduct of the sulfotransferase reaction.[14][17][18] The efficiency of this transport mechanism is another critical control point in the overall process of GAG sulfation.[19]

Caption: Transport of PAPS into the Golgi and its utilization.

Sulfotransferases: The Architects of the Sulfation Code

Once inside the Golgi lumen, PAPS serves as the substrate for a family of enzymes known as sulfotransferases (SULTs).[3] These enzymes are responsible for transferring the sulfonyl group from PAPS to specific positions on the sugar residues of the growing GAG chain.[20] The human genome encodes numerous sulfotransferases, each with distinct substrate specificities, contributing to the incredible diversity of GAG sulfation patterns.[3]

For instance, in the biosynthesis of chondroitin sulfate, different chondroitin sulfotransferases catalyze the addition of sulfate groups to the C4 or C6 positions of the N-acetylgalactosamine (GalNAc) residues.[20][21] Similarly, in heparan sulfate biosynthesis, a series of sulfotransferases, including N-deacetylase/N-sulfotransferases (NDSTs) and various O-sulfotransferases, act in a coordinated manner to create specific sulfated domains that are essential for its biological functions.[22][23] The availability of PAPS has been shown to influence the processivity of these enzymes, thereby affecting the length of the N-sulfated domains in heparan sulfate.[16][22]

Experimental Methodologies

A thorough understanding of the role of PAPS in GAG biosynthesis relies on robust experimental techniques to measure enzyme activities and quantify the resulting products.

Sulfotransferase Activity Assays

The activity of sulfotransferases is a key parameter in studying GAG biosynthesis. Several assay formats are available, each with its own advantages and limitations.

Principle: These assays typically measure the transfer of a labeled sulfonyl group from PAPS to a specific acceptor substrate (e.g., a GAG oligosaccharide).

Common Methodologies:

-

Radiometric Assays: These highly sensitive assays utilize [³⁵S]-labeled PAPS.[24][25] The radiolabeled sulfated product is then separated from the unreacted [³⁵S]PAPS, and the radioactivity is quantified.

-

Coupled Enzymatic Assays: These assays often use a coupling enzyme to generate a detectable signal. For example, the production of PAP can be coupled to the activity of an enzyme that generates a chromogenic or fluorogenic product.[25]

-

Mass Spectrometry-Based Assays: Liquid chromatography-mass spectrometry (LC-MS) can be used to directly measure the formation of the sulfated product, offering high specificity and the ability to analyze complex mixtures.[1]

Experimental Protocol: A Generic Radiometric Sulfotransferase Activity Assay

-

Reaction Setup:

-

Prepare a reaction mixture containing an appropriate buffer (e.g., MES or Tris-HCl), divalent cations (e.g., Mg²⁺, Mn²⁺), the acceptor GAG substrate, and the recombinant sulfotransferase enzyme.[24]

-

Initiate the reaction by adding [³⁵S]PAPS.

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a defined period.

-

Reaction Termination: Stop the reaction, for example, by adding a high concentration of salt or by heat inactivation.

-

Separation: Separate the [³⁵S]-labeled GAG product from the unreacted [³⁵S]PAPS. This can be achieved by various methods, including:

-

Anion-exchange chromatography

-

Gel filtration chromatography

-

Precipitation of the GAG with ethanol

-

-

Quantification: Quantify the radioactivity in the product fraction using a scintillation counter.

Data Presentation:

| Assay Component | Typical Concentration/Amount |

| Buffer (e.g., 50 mM MES, pH 6.5) | 1X |

| Acceptor GAG Substrate | 1-10 µM |

| Recombinant Sulfotransferase | 10-100 ng |

| [³⁵S]PAPS | 1-5 µCi |

| Divalent Cations (e.g., 10 mM MgCl₂, 10 mM MnCl₂) | 1X |

| Total Reaction Volume | 25-50 µL |

Quantification of Glycosaminoglycans

Accurate quantification of total and sulfated GAGs is essential for assessing the overall output of the biosynthetic pathway.

Common Methodologies:

-

Dye-Binding Assays: These colorimetric assays, such as the 1,9-dimethylmethylene blue (DMMB) assay, are based on the binding of a cationic dye to the negatively charged GAGs.[26][27] The resulting color change is proportional to the amount of GAG present. While simple and rapid, these assays can be influenced by the degree of sulfation and the presence of other anionic molecules.[26]

-

High-Performance Liquid Chromatography (HPLC): HPLC-based methods offer high sensitivity and the ability to separate and quantify different GAG classes.[26][28][29] GAGs are typically depolymerized into disaccharides using specific enzymes (lyases), which are then labeled with a fluorescent tag and separated by reverse-phase HPLC.[29]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most detailed structural information, allowing for the quantification of specific disaccharide isomers and the determination of sulfation patterns.[1][27][28]

Caption: Overview of key experimental workflows.

Conclusion and Future Perspectives

The synthesis, transport, and utilization of PAPS are fundamental processes that underpin the vast biological roles of sulfated glycosaminoglycans. A detailed understanding of these pathways is not only crucial for basic research but also holds significant promise for drug development. Dysregulation of GAG sulfation is implicated in numerous diseases, including cancer, inflammatory disorders, and developmental abnormalities. Therefore, the enzymes and transporters involved in the PAPS metabolic pathway represent attractive targets for therapeutic intervention. Future research will likely focus on elucidating the intricate regulatory mechanisms that govern PAPS availability and sulfotransferase activity, paving the way for the development of novel strategies to modulate GAG sulfation for therapeutic benefit.

References

- 1. scispace.com [scispace.com]

- 2. Sulfotransferases in glycosaminoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3'-Phosphoadenosine-5'-phosphosulfate - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Reactome | Transport and metabolism of PAPS [reactome.org]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Design of a biocatalytic cascade for the enzymatic sulfation of unsulfated chondroitin with in situ generation of PAPS [frontiersin.org]

- 11. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulfation and sulfotransferases 5: the importance of this compound (PAPS) in the regulation of sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Assay of this compound (PAPS) transport activity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Heparan Sulfate Biosynthesis: Regulation and Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Kinetics of PAPS translocase: evidence for an antiport mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. An Overview of in vivo Functions of Chondroitin Sulfate and Dermatan Sulfate Revealed by Their Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Proteoglycans and Sulfated Glycosaminoglycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Heparin/heparan sulfate biosynthesis: processive formation of N-sulfated domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel Insight Into Glycosaminoglycan Biosynthesis Based on Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Sulfotransferase Activity Assays: R&D Systems [rndsystems.com]

- 25. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Advances in glycosaminoglycan detection - PMC [pmc.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

The Gatekeeper of Sulfation: A Technical Guide to the Mechanism and Localization of the PAPS Transporter

Abstract

The modification of macromolecules by sulfation is a fundamental biological process governing a vast array of physiological events, from cellular communication to detoxification. Central to this intricate network of reactions is the 3'-phosphoadenosine 5'-phosphosulfate (PAPS) transporter, a multi-spanning transmembrane protein that acts as the critical gatekeeper for the universal sulfonate donor, PAPS. This guide provides an in-depth exploration of the PAPS transporter's mechanism of action and its precise subcellular localization. We will delve into the molecular choreography of PAPS translocation across the Golgi membrane, highlighting the elegant antiport system that ensures a continuous supply of this vital substrate for sulfotransferases. Furthermore, this document will elucidate the key experimental methodologies employed to characterize the transporter's function and pinpoint its location within the intricate geography of the cell. This technical resource is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal player in the sulfation pathway, a pathway with profound implications for human health and disease.

Introduction: The Significance of Sulfation and the Role of PAPS

Sulfation, the enzymatic addition of a sulfonate group (SO₃⁻) to a wide range of substrates including proteins, carbohydrates, and lipids, is a crucial post-translational modification. This process is orchestrated by a family of enzymes known as sulfotransferases (SULTs) and plays a pivotal role in modulating the biological activity of their targets.[1][2] The universal donor for these reactions is this compound (PAPS).[3][4]

PAPS is synthesized in the cytosol from ATP and inorganic sulfate by the bifunctional enzyme PAPS synthase (PAPSS).[5][6][7] However, the majority of sulfation reactions, particularly those involving glycoproteins and proteoglycans, occur within the lumen of the Golgi apparatus.[2][8] This spatial separation necessitates a dedicated transport system to shuttle PAPS from its site of synthesis to its site of utilization. This critical function is carried out by the PAPS transporter.

The Molecular Mechanism of PAPS Transport: An Elegant Antiport System

Kinetic studies of the PAPS translocase have revealed a sophisticated antiport mechanism.[9][10] The transporter facilitates the influx of PAPS from the cytosol into the Golgi lumen in exchange for adenosine 3',5'-bisphosphate (PAP), the byproduct of the sulfotransferase reaction.[9][10][11] This coupled exchange is essential for maintaining the concentration gradient required for efficient PAPS uptake and preventing the accumulation of inhibitory PAP within the Golgi.[12]

The transporter exhibits high specificity for PAPS, with the 3'-phosphate group being a key determinant for recognition.[9][10] This specificity ensures that only the correct sulfonate donor is delivered to the sulfotransferases. The demonstration of trans-acceleration, where the presence of PAP on the luminal side of the membrane stimulates PAPS uptake, provides strong evidence for a carrier-mediated antiport mechanism with distinct binding sites accessible from both sides of the membrane.[9][10]

Diagram: The PAPS/PAP Antiport Mechanism

Caption: The PAPS transporter mediates a PAPS/PAP antiport across the Golgi membrane.

Subcellular Localization: The Golgi Apparatus as the Primary Hub

The PAPS transporter is predominantly localized to the membrane of the Golgi apparatus.[2][3][13] This strategic positioning ensures the direct delivery of PAPS to the luminal sulfotransferases responsible for modifying a vast array of secreted and membrane-bound proteins and proteoglycans.[4][14] Overexpression of the PAPS transporter has been shown to increase the sulfation of molecules processed through the Golgi, confirming its role in this organelle.[13]

In humans, two major PAPS transporters have been identified: PAPST1 (encoded by the SLC35B2 gene) and PAPST2 (encoded by the SLC35B3 gene).[15][16] Both are members of the solute carrier family 35 (SLC35) and exhibit Golgi localization.[15] While they share the same primary function, their tissue expression patterns can differ, suggesting potential non-redundant roles in specific cellular contexts.[15]

In addition to the Golgi, in plant cells, a PAPS transporter has also been identified in the plastid envelope, reflecting the compartmentalization of PAPS synthesis in these organisms.[17][18][19]

Experimental Methodologies for Studying the PAPS Transporter

A combination of biochemical and cell biology techniques is employed to investigate the mechanism and localization of the PAPS transporter.

Transporter Activity Assays

The functional activity of the PAPS transporter is typically assessed by measuring the uptake of radiolabeled PAPS into isolated membrane vesicles or proteoliposomes.[9][10][11]

Protocol: PAPS Transporter Activity Assay in a Mammalian Expression System [11]

-

Expression of the Transporter:

-

Transfect mammalian cells (e.g., HCT116) with an expression vector containing the cDNA of the PAPS transporter, often with an epitope tag (e.g., HA) for detection.[11]

-

-

Preparation of Golgi-Enriched Membrane Fraction:

-

Homogenize the transfected cells in a suitable buffer.

-

Perform differential centrifugation to isolate a microsomal fraction enriched in Golgi membranes (P100 fraction).[11]

-

-

Transport Assay:

-

Incubate the Golgi-enriched membrane fraction with radiolabeled [³⁵S]PAPS or [³H]PAPS in a reaction buffer at the appropriate temperature (e.g., 30-37°C).[11]

-

At specific time points, stop the reaction by adding an ice-cold stop buffer and rapidly filtering the mixture through a membrane filter to separate the vesicles from the unincorporated radiolabel.

-

Wash the filters extensively to remove non-specifically bound radioactivity.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the protein concentration of the membrane fraction to normalize the transport activity.

-

Data Analysis: The initial rate of PAPS uptake can be determined, and kinetic parameters such as Kₘ and Vₘₐₓ can be calculated by performing the assay with varying concentrations of PAPS.[20]

Diagram: Workflow for PAPS Transporter Activity Assay

Caption: A streamlined workflow for assessing PAPS transporter activity.

Subcellular Localization Techniques

Determining the precise subcellular location of the PAPS transporter is crucial for understanding its function in the cellular context.

Protocol: Immunofluorescence Microscopy for Subcellular Localization [21]

-

Cell Culture and Transfection:

-

Grow cells on glass coverslips and transfect them with a vector expressing the tagged PAPS transporter.

-

-

Fixation and Permeabilization:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cell membranes with a detergent (e.g., Triton X-100 or saponin) to allow antibody access to intracellular epitopes.

-

-

Immunostaining:

-

Incubate the cells with a primary antibody that specifically recognizes the epitope tag on the transporter.

-

Wash to remove unbound primary antibody.

-

Incubate with a secondary antibody conjugated to a fluorophore that binds to the primary antibody.

-

To identify the Golgi apparatus, co-stain with a known Golgi marker protein (e.g., GM130 or Giantin) using a primary antibody against the marker and a secondary antibody with a different fluorophore.

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a confocal or fluorescence microscope.

-

-

Analysis:

-

Assess the degree of colocalization between the fluorescent signal from the PAPS transporter and the Golgi marker. High colocalization indicates Golgi localization.

-

Other techniques such as subcellular fractionation followed by Western blotting can also be used to confirm the enrichment of the PAPS transporter in the Golgi fraction.[22]

The PAPS Transporter in Health and Disease

Given its central role in sulfation, it is not surprising that dysfunction of the PAPS transporter has significant physiological consequences. Deficiencies in PAPS synthesis or transport can lead to a group of genetic disorders known as osteochondrodysplasias, which affect skeletal development.[7][23] Biallelic variants in the SLC35B2 gene have been linked to a novel form of chondrodysplasia with hypomyelinating leukodystrophy.[16]

Furthermore, altered expression of PAPS transporters has been implicated in various diseases, including cancer and bipolar disorder.[16] For instance, PAPS transporters are thought to play a role in the proliferation of colorectal carcinoma cells.[16] In the context of the nervous system, the PAPS transporter is essential for the proper sulfation of heparan sulfates, which is crucial for neuronal development and connectivity.[24]

Conclusion

The PAPS transporter is a highly specific and efficient molecular machine that is indispensable for the vast majority of sulfation reactions in eukaryotes. Its antiport mechanism ensures a tightly regulated supply of the universal sulfonate donor, PAPS, to the Golgi apparatus, the primary site of complex carbohydrate and protein sulfation. Understanding the intricate details of its mechanism and localization is not only fundamental to our knowledge of cell biology but also holds significant promise for the development of therapeutic strategies for a range of diseases linked to aberrant sulfation. The experimental approaches outlined in this guide provide a robust framework for researchers to further unravel the complexities of this vital transporter and its role in cellular physiology and pathology.

References

-

Schwartz, N. B., Ozeran, J. D., & Westley, J. (1996). Kinetics of PAPS Translocase: Evidence for an Antiport Mechanism. Biochemistry, 35(12), 3689–3694. [Link]

-

Ozeran, J. D., Westley, J., & Schwartz, N. B. (1996). Kinetics of PAPS translocase: evidence for an antiport mechanism. PubMed, 35(12), 3695-703. [Link]

-

Kamiyama, S., Suda, T., Ueda, R., Suzuki, M., Okubo, R., Kikuchi, N., Chiba, Y., Goto, S., Toyoda, H., & Narimatsu, H. (2003). Molecular cloning and identification of this compound transporter. The Journal of biological chemistry, 278(28), 25958–25963. [Link]

-

Glatt, H. (2021). Enzyme Kinetics of PAPS-Sulfotransferase. Methods in molecular biology (Clifton, N.J.), 2303, 53–70. [Link]

-

Kamiyama, S., & Nishihara, S. (2022). Analysis of this compound Transporters: Transporter Activity Assay, Real-Time Reverse Transcription Polymerase Chain Reaction, and Immunohistochemistry. Methods in molecular biology (Clifton, N.J.), 2303, 675–685. [Link]

-

Nishihara, S. (2021). Assay of this compound (PAPS) transport activity. Glycoscience, 1–9. [Link]

-

Gigolashvili, T., Geier, M., & Flügge, U. I. (2012). The Arabidopsis thylakoid ADP/ATP carrier TAAC has an additional role in supplying plastidic phosphoadenosine 5'-phosphosulfate to the cytosol. The Plant cell, 24(10), 4187–4204. [Link]

-

Lee, S., & Leustek, T. (2020). Plastid-cytosol partitioning and integration of metabolic pathways for APS/PAPS biosynthesis in Arabidopsis thaliana. Frontiers in plant science, 11, 613. [Link]

-

Bhattacharya, R., Townley, R. A., Berry, K. L., & Bülow, H. E. (2009). The PAPS transporter PST-1 is required for heparan sulfation and is essential for viability and neural development in C. elegans. Journal of cell science, 122(Pt 24), 4492–4504. [Link]

-

Droux, M. (2004). Sulfation pathways from red to green. The Journal of biological chemistry, 279(50), 52183–52191. [Link]

-

Ashikov, A., & Tiralongo, J. (2021). Solute Carrier Family 35 (SLC35)—An Overview and Recent Progress. International journal of molecular sciences, 22(11), 5986. [Link]

-

Kamiyama, S., & Nishihara, S. (2022). Analysis of this compound Transporters: Transporter Activity Assay, Real-Time Reverse Transcription Polymerase Chain Reaction, and Immunohistochemistry. PubMed, 2303, 675-685. [Link]

-

Klaassen, C. D., & Boles, J. W. (1997). Sulfation and sulfotransferases 5: the importance of this compound (PAPS) transport into the Golgi apparatus. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 11(1), 2–10. [Link]

-

Zhang, Y., et al. (2022). Schematic representation of the synthesis and transport of PAPS into the Golgi cisternae, where it is utilized by GAL3ST2 to sulfate Type I Lewis epitopes. ResearchGate. [Link]

-

Nishihara, S., & Kamiyama, S. (2013). Adenosine 3′-phospho 5′-phosphosulfate transporter 1,2 (PAPST1,2) (SLC35B2,3). ResearchGate. [Link]

-

Reactome. Transport and metabolism of PAPS. [Link]

-

ResearchGate. (2015). Can anyone provide an overview of techniques for measuring the subcellular localization of a transporter protein similar to GLUT4 (pm vs vesicle)?. [Link]

-

Caplan, M. J., & Schwartz, N. B. (1984). Translocation of adenosine 3'-phosphate 5'-phosphosulfate into rat liver Golgi vesicles. PubMed, 259(6), 3459-64. [Link]

-

Sasaki, N., Hirano, T., Ichimiya, T., & Nishihara, S. (2013). The 3′-Phosphoadenosine 5′-Phosphosulfate Transporters, PAPST1 and 2, Contribute to the Maintenance and Differentiation of Mouse Embryonic Stem Cells. PLOS ONE, 8(11), e79623. [Link]

-

Agarwal, S., & Swaan, P. W. (2008). Subcellular localization of transporters along the rat blood-brain barrier and blood-cerebral-spinal fluid barrier by in vivo biotinylation. Journal of neurochemistry, 106(4), 1807–1821. [Link]

-

Faiyaz-Ul-Haque, M., Ahmad, W., & Zaidi, S. H. (2002). Human this compound (PAPS) Synthase: Biochemistry, Molecular Biology and Genetic Deficiency. ResearchGate. [Link]

-

National Center for Biotechnology Information. SLC35B2 solute carrier family 35 member B2 [ (human)]. [Link]

-

Goksör, M., & Stevens, R. (2007). Sub-cellular localization of membrane proteins. Molecular bioSystems, 3(2), 115–126. [Link]

-

Coughtrie, M. W. (2016). Enzyme kinetics of conjugating enzymes: PAPS sulfotransferase. Methods in molecular biology (Clifton, N.J.), 1367, 129–140. [Link]

-

Kamiyama, S., & Nishihara, S. (2011). Two Golgi-resident this compound Transporters Play Distinct Roles in Heparan Sulfate Modifications and Embryonic and Larval Development in Caenorhabditis elegans. The Journal of biological chemistry, 286(8), 6334–6343. [Link]

-

Novartis Pharma AG. (2022). Determination of the subcellular localization of the whole SLC family of transporters. YouTube. [Link]

-